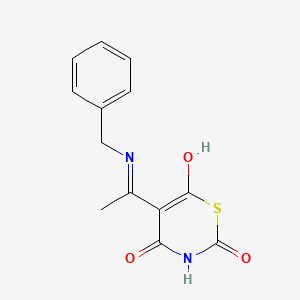
5-(N-benzylethanimidoyl)-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(N-benzylethanimidoyl)-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazine ring, a hydroxy group, and an imidoyl group attached to a benzyl moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-benzylethanimidoyl)-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiazine derivative with benzylamine in the presence of a suitable solvent such as ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.
化学反応の分析
Types of Reactions
5-(N-benzylethanimidoyl)-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidoyl group can be reduced to form amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
5-(N-benzylethanimidoyl)-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(N-benzylethanimidoyl)-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
3-(N-Benzylethanimidoyl)-4-hydroxy-2H-chromen-2-one: Shares a similar imidoyl group but has a chromenone ring instead of a thiazine ring.
(3S,5S)-3-[(1E)-N-Benzylethanimidoyl]-5-methyl-2,4(3H,5H)-furandione: Contains a furandione ring and a similar imidoyl group.
4,6-bis[(1E)-N-benzylethanimidoyl] benzene-1,3-diol: Features two imidoyl groups attached to a benzene ring.
Uniqueness
5-(N-benzylethanimidoyl)-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is unique due to its thiazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, setting it apart from other similar compounds.
特性
分子式 |
C13H12N2O3S |
|---|---|
分子量 |
276.31 g/mol |
IUPAC名 |
5-(N-benzyl-C-methylcarbonimidoyl)-6-hydroxy-1,3-thiazine-2,4-dione |
InChI |
InChI=1S/C13H12N2O3S/c1-8(14-7-9-5-3-2-4-6-9)10-11(16)15-13(18)19-12(10)17/h2-6,17H,7H2,1H3,(H,15,16,18) |
InChIキー |
LWVMPSYSEZBFRI-UHFFFAOYSA-N |
正規SMILES |
CC(=NCC1=CC=CC=C1)C2=C(SC(=O)NC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


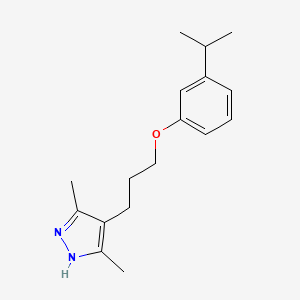
![N-{4-[(3-oxo-1-piperazinyl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B15283595.png)
![3-Phenyl-6-[2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283600.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2-(2-phenylethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B15283604.png)
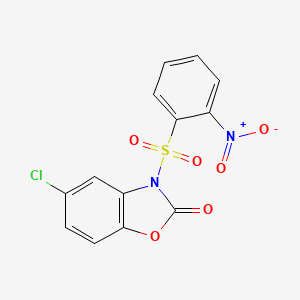
![Ethyl 4-{[2-(4-hydroxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B15283610.png)
![2-[3-(1H-tetraazol-1-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B15283622.png)
![5-(pyridin-3-yl)-N-[5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B15283627.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15283629.png)
![2-[4-(2,3-Dichlorophenoxy)-2-quinazolinyl]phenol](/img/structure/B15283641.png)
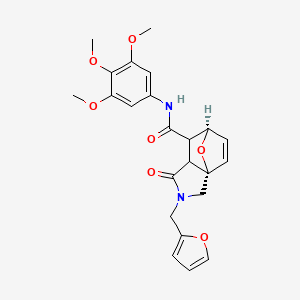
![2-(4-chlorobenzoyl)-N-[1-(hydroxymethyl)propyl]benzamide](/img/structure/B15283664.png)
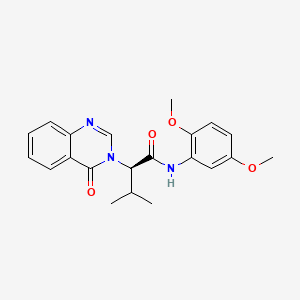
![2-[1,1'-biphenyl]-4-yl-N-ethyl-N-phenylacetamide](/img/structure/B15283676.png)
